molecular formula C14H7Cl5O2 B14294469 1-(Pentachloroethoxy)dibenzo[b,d]furan CAS No. 112870-19-6

1-(Pentachloroethoxy)dibenzo[b,d]furan

Katalognummer: B14294469
CAS-Nummer: 112870-19-6
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: XAEGZWDPSZNPRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentachloroethoxy)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. These compounds are known for their aromatic properties and are often used in various industrial and research applications.

Vorbereitungsmethoden

The synthesis of 1-(Pentachloroethoxy)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with pentachloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(Pentachloroethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-(Pentachloroethoxy)dibenzo[b,d]furan has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Pentachloroethoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

1-(Pentachloroethoxy)dibenzo[b,d]furan can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound, which lacks the pentachloroethoxy group, and is used in various industrial applications.

    Polychlorinated dibenzofurans: These compounds have multiple chlorine atoms and are known for their toxicological properties.

    Dibenzodioxin: A related compound with a similar structure but different chemical properties and applications.

This compound is unique due to the presence of the pentachloroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

112870-19-6

Molekularformel

C14H7Cl5O2

Molekulargewicht

384.5 g/mol

IUPAC-Name

1-(1,1,2,2,2-pentachloroethoxy)dibenzofuran

InChI

InChI=1S/C14H7Cl5O2/c15-13(16,17)14(18,19)21-11-7-3-6-10-12(11)8-4-1-2-5-9(8)20-10/h1-7H

InChI-Schlüssel

XAEGZWDPSZNPRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(C(Cl)(Cl)Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.